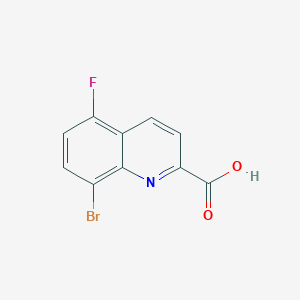

8-Bromo-5-fluoroquinoline-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-5-fluoroquinoline-2-carboxylic acid is a chemical compound with the empirical formula C9H5BrFN . It has a molecular weight of 226.05 . This compound is a solid in its physical form .

Molecular Structure Analysis

The molecular structure of 8-Bromo-5-fluoroquinoline-2-carboxylic acid consists of a quinoline backbone with bromine and fluorine substituents at the 8th and 5th positions, respectively . The carboxylic acid group is attached at the 2nd position .Physical And Chemical Properties Analysis

8-Bromo-5-fluoroquinoline-2-carboxylic acid is a solid . It has a molecular weight of 226.05 . The InChI key is OUZLPGJFGCOKJJ-UHFFFAOYSA-N .Applications De Recherche Scientifique

Functionalization and Synthesis

- Functionalization of Quinolines: Research demonstrates that 2-bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids through halogen/metal permutation and deprotonation processes. This approach offers a method to sequentially attach two different functional groups to quinolines, facilitating the synthesis of complex molecules (Ondi, Volle, & Schlosser, 2005).

Photolabile Protecting Groups

- Development of Photolabile Protecting Groups: 8-Bromo-7-hydroxyquinoline (BHQ) is a new photolabile protecting group for carboxylic acids. It shows greater single photon quantum efficiency compared to other compounds and is sensitive enough for multiphoton-induced photolysis for in vivo applications. BHQ's solubility and low fluorescence make it useful for caging biological messengers (Fedoryak & Dore, 2002).

Antibacterial Activity

- Antibacterial Quinolones Synthesis: The synthesis of 1-cyclopropyl-7-(5-isoindolinyl)-4-oxoquinoline-3-carboxylic acids and their derivatives, starting from 6-fluoro or 6-unsubstituted 7-bromo-1-cyclopropyl-8-methoxy quinoline-3-carboxylate, has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, including quinolone-resistant strains (Hayashi, Takahata, Kawamura, & Todo, 2002).

Photoluminescence Properties

- Photoluminescence in Metallic Complexes: Studies on 8-hydroxyquinoline derivatives and their metallic complexes have revealed that the luminescence wavelength of 5- and 2-substituted-8-hydroxyquinoline derivatives shifts to red compared to 8-hydroxyquinoline. This indicates potential applications in photoluminescence, with long fluorescence lifetimes observed in certain zinc complexes (Xinhua, Zeng, & Xie, 2007).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

8-bromo-5-fluoroquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-6-2-3-7(12)5-1-4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPHMULLPITJJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)

![2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2857869.png)

![Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2857871.png)

![3-Benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2857872.png)

![Tert-butyl 4-[[(2-chlorophenyl)-cyanomethyl]amino]-4-oxobutanoate](/img/structure/B2857873.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2857874.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2857875.png)